1-Methylnaphthalene-2-sulfonamide
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Overview
Description
1-Methylnaphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . The compound is characterized by the presence of a sulfonamide group attached to a naphthalene ring, which is further substituted with a methyl group at the first position.
Preparation Methods
The synthesis of 1-Methylnaphthalene-2-sulfonamide typically involves the reaction of 1-methylnaphthalene with sulfonyl chloride in the presence of a base. This method is effective due to the nucleophilic attack by ammonia, primary or secondary amines on sulfonyl chlorides . Another efficient method involves the use of sodium sulfinates and amines, mediated by ammonium iodide, which provides a general and environmentally friendly access to sulfonamide compounds . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Methylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfonic acids, amines, and various substituted naphthalenes.
Scientific Research Applications
1-Methylnaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
1-Methylnaphthalene-2-sulfonamide can be compared with other sulfonamide derivatives such as:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which can influence its reactivity and biological activity. Similar compounds include other naphthalene sulfonamides and sulfonimidates .
Properties
Molecular Formula |
C11H11NO2S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-methylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C11H11NO2S/c1-8-10-5-3-2-4-9(10)6-7-11(8)15(12,13)14/h2-7H,1H3,(H2,12,13,14) |
InChI Key |
UUVIMXPOJOMKMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)N |
Origin of Product |
United States |
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